2-Amino-4-bromo-6-chlorophenol
Overview
Description
2-Amino-4-bromo-6-chlorophenol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol. This compound is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to a phenol ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
2-Amino-4-bromo-6-chlorophenol is likely to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can further interact with its targets.
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism .
Pharmacokinetics
The compound’s molecular weight (22247 g/mol) suggests that it may have suitable properties for absorption and distribution . The presence of functional groups such as amino and phenol could potentially influence its metabolism and excretion.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be hypothesized that it may influence cellular processes such as signal transduction, enzyme activity, and metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-bromo-6-chlorophenol can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of phenol followed by nitration and reduction. The reaction conditions typically require the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron (III) chloride (FeCl3), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves the careful control of reactant concentrations, reaction times, and temperatures to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromo-6-chlorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or other oxidized phenolic derivatives.
Reduction: Reduction reactions can produce aminophenols or other reduced phenolic compounds.
Substitution: Substitution reactions can lead to the formation of various substituted phenols or amines.
Scientific Research Applications
2-Amino-4-bromo-6-chlorophenol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Amino-6-bromo-4-chlorophenol
4-Amino-2-bromo-6-chlorophenol
4-Amino-3-bromo-2-chloropyridine
5-Amino-3-bromo-2-chloropyridine
3-Amino-5-bromo-2-chloropyridine
Properties
IUPAC Name |
2-amino-4-bromo-6-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUENMUMRTVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728262 | |
Record name | 2-Amino-4-bromo-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-14-5 | |
Record name | 2-Amino-4-bromo-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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